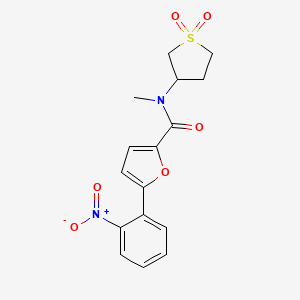

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(4-bromophenyl)furan-2-carboxamide, a compound structurally related to the one , was achieved through the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding a high product yield of 94%. This compound was further modified using Suzuki-Miyaura cross-coupling reactions to produce a series of analogues. The use of triphenylphosphine palladium as a catalyst and potassium phosphate as a base facilitated these transformations, yielding the analogues in moderate to good yields ranging from 43% to 83% .

Molecular Structure Analysis

The molecular structure of a related compound, N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide, was characterized using various techniques including FT-IR, 1H NMR, and HR-MS. Single crystal X-ray diffraction revealed that it crystallizes in the monoclinic system with a space group of P 1 21/c 1. The unit cell parameters were determined, providing detailed insights into the molecular geometry of the compound. The ligand was found to coordinate with metal ions in a bidentate fashion, forming neutral complexes of the [ML2] type .

Chemical Reactions Analysis

The chemical reactivity of the furan-2-carboxamide derivatives was explored through their ability to form complexes with various metal ions such as Co(II), Ni(II), and Cu(II). The coordination chemistry of these compounds is significant as it influences their biological activities. The metal complexes were synthesized and characterized, and their structures were optimized using density functional theory (DFT) computations at the B97D/TZVP level. The molecular orbitals of the ligand were also calculated to understand the electronic properties that govern their reactivity .

Physical and Chemical Properties Analysis

The physical properties of the furan-2-carboxamide derivatives were assessed through elemental analysis and thermal decomposition studies. The thermal behavior of the metal complexes provides insights into their stability and decomposition pathways. The chemical properties, particularly the biological activities of these compounds, were evaluated through in vitro studies. The antibacterial activities of the synthesized compounds were tested against drug-resistant bacteria, with one compound showing significant activity, especially against NDM-positive A. baumannii. Additionally, the antioxidant and anticancer activities of the metal complexes were assessed using DPPH and ABTS assays for antioxidant properties and MTT assay for anticancer activity in MCF-7 breast cancer cells .

Scientific Research Applications

Antimicrobial Activity

Research has explored the synthesis and characterization of compounds structurally related to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide, highlighting their antimicrobial potential. For instance, new carboxylic acids and semicarbazones derived from nitroaromatic compounds have been synthesized and evaluated for their in vitro antimicrobial activities against a range of fungi and bacteria. These compounds have shown promising results, with some exhibiting higher biocide activity compared to control drugs, suggesting their potential as antimicrobial agents (Dias et al., 2015). Similarly, the synthesis of derivatives incorporating nitrofuran and pyrazole scaffolds has been undertaken, with these analogues showing significant antibacterial properties against both Gram-positive and Gram-negative bacteria, further underscoring the antimicrobial relevance of these compounds (Hassan et al., 2020).

Corrosion Inhibition

Compounds with structures akin to this compound have also been investigated for their corrosion inhibition capabilities. For example, heterocyclic semicarbazones have been synthesized and tested for their ability to protect carbon steel in acidic environments. These studies have demonstrated that such compounds can offer high inhibition efficiency, providing a novel approach to corrosion protection (Palayoor et al., 2017).

properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6S/c1-17(11-8-9-25(22,23)10-11)16(19)15-7-6-14(24-15)12-4-2-3-5-13(12)18(20)21/h2-7,11H,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGCAKADCQXDOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-((2-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501144.png)

![5-(4-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2501148.png)

![5-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B2501149.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2501150.png)

![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2501156.png)

![N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2,2-dimethoxy-1-ethanamine](/img/structure/B2501163.png)